2-Iodophenyl 3-pyrrolidinyl ether hydrochloride

Description

Introduction to 2-Iodophenyl 3-pyrrolidinyl Ether Hydrochloride

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrrolidine derivative research, which has been a significant focus in medicinal chemistry since the mid-twentieth century. Pyrrolidine-containing compounds have attracted considerable attention due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. The synthesis of ether-linked pyrrolidine derivatives represents an evolution in the field of heterocyclic chemistry, building upon foundational work in the Williamson ether synthesis methodology.

The specific incorporation of iodine substituents in phenyl-pyrrolidine ether systems reflects advances in halogen chemistry and its applications in pharmaceutical research. Iodine-containing aromatic compounds have been extensively studied for their unique properties in medicinal chemistry, particularly in imaging applications and as potential therapeutic agents. The development of this particular compound likely emerged from systematic structure-activity relationship studies aimed at exploring the effects of halogen substitution on pyrrolidine-based molecular frameworks.

Research into similar compounds has demonstrated the importance of positional isomerism in determining biological activity. The positioning of the iodine atom at the 2-position of the phenyl ring, combined with the ether linkage to the 3-position of the pyrrolidine ring, represents a specific structural arrangement that may confer unique chemical and biological properties. This structural specificity reflects the sophisticated approaches employed in modern medicinal chemistry to optimize molecular interactions and properties.

The hydrochloride salt form of this compound follows established pharmaceutical chemistry practices for improving the solubility and stability of nitrogen-containing heterocycles. The formation of hydrochloride salts has been a standard approach in pharmaceutical development for enhancing the handling characteristics and bioavailability of amine-containing compounds. This aspect of the compound's development demonstrates the integration of synthetic chemistry with pharmaceutical formulation science.

Nomenclature and Chemical Identification

IUPAC Name and Common Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound provides precise structural information through standardized nomenclature conventions. According to chemical database records, the compound is formally designated as 3-(2-iodophenoxy)pyrrolidine hydrochloride. This nomenclature follows established IUPAC conventions for naming ether-linked heterocyclic compounds, where the phenoxy group serves as the substituent on the pyrrolidine ring system.

Alternative nomenclature systems have generated several synonymous designations for this compound. The most commonly encountered alternative name is this compound, which emphasizes the ether linkage between the iodinated phenyl group and the pyrrolidinyl moiety. This naming convention reflects a more descriptive approach that highlights the key structural components of the molecule.

Additional systematic names found in chemical databases include 3-(2-Iodophenoxy)pyrrolidine hydrochloride (1:1), which specifies the stoichiometric relationship between the organic base and the hydrochloric acid component. This notation is particularly important for understanding the exact chemical composition and molecular weight calculations. The (1:1) designation indicates that one molecule of the organic base forms a salt with one molecule of hydrochloric acid.

The Chemical Abstracts Service registry number for this compound is 1220020-01-8. This unique identifier serves as the definitive reference for this compound across all major chemical databases and regulatory systems worldwide. The CAS registry number system provides an unambiguous method for identifying chemical substances, regardless of naming variations or language differences.

Database listings for this compound appear in multiple major chemical information systems. The compound is registered in the Molecular Design Limited database under the identifier MFCD13561187. This MDL number provides additional verification of the compound's identity and facilitates cross-referencing between different chemical information systems. The MDL database system is widely used in pharmaceutical and chemical research for compound identification and property prediction.

Commercial chemical suppliers have listed this compound in their catalogs with specific product codes for ordering and inventory management. Matrix Scientific, a major chemical supplier, has designated this compound with specific product identifiers for different package sizes. The availability through established chemical suppliers indicates the compound's recognition as a research chemical with demonstrated utility in scientific investigations.

The compound's presence in multiple database systems reflects its established status in the chemical literature and its potential importance for research applications. Cross-referencing between CAS Registry, MDL databases, and commercial supplier catalogs provides comprehensive verification of the compound's identity and availability. This multi-database presence facilitates reliable identification and procurement for research purposes.

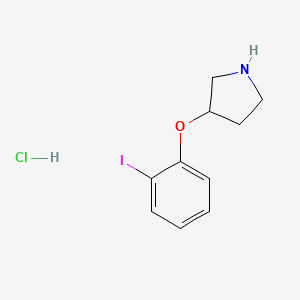

Structural Formula, SMILES, and InChI

The molecular formula for this compound is C₁₀H₁₃ClINO, which provides essential information about the atomic composition of the compound. This formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and one oxygen atom. The molecular composition reflects the complex structure incorporating both aromatic and heterocyclic components.

The Simplified Molecular Input Line Entry System representation for this compound is: c1ccc(c(c1)OC2CCNC2)I.Cl. This SMILES notation provides a linear text representation of the molecular structure that can be processed by chemical information systems and molecular modeling software. The notation clearly indicates the iodine substitution on the benzene ring, the ether oxygen linkage, the pyrrolidine ring structure, and the discrete chloride ion component.

The International Chemical Identifier for this compound is: InChI=1S/C10H12INO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H. This InChI string provides a more detailed structural representation that includes connectivity information and can be used for precise structural searches and comparisons. The InChI format is particularly valuable for database searches and chemical informatics applications.

The corresponding InChI Key for this compound is FYKHPJQJZNODGI-UHFFFAOYSA-N. This compressed hash representation of the InChI provides a fixed-length identifier that facilitates rapid database searching and compound identification. The InChI Key system enables efficient cross-referencing between different chemical databases and research publications.

Overview of Academic and Industrial Relevance

The academic significance of this compound extends across multiple domains of chemical and pharmaceutical research. Pyrrolidine derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as scaffolds for developing compounds with neurological activity. The incorporation of iodine substituents adds an additional dimension of interest, as halogenated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties.

Research investigations into similar pyrrolidine-ether systems have demonstrated their utility as synthetic intermediates in organic chemistry. The Williamson ether synthesis methodology, which is fundamental to creating such compounds, represents one of the most reliable methods for constructing carbon-oxygen bonds. The specific structural features of this compound make it potentially valuable for studying structure-activity relationships in pyrrolidine-based chemical systems.

Industrial applications of this compound primarily center on its role as a research chemical and synthetic intermediate. Chemical suppliers classify this compound as suitable for research and development purposes, indicating its potential utility in pharmaceutical discovery programs. The compound's availability through established chemical supply chains suggests recognized demand within the research community for investigations involving pyrrolidine-ether systems.

The molecular structure of this compound provides opportunities for further chemical modifications and derivatization studies. The presence of both the pyrrolidine nitrogen and the aromatic iodine substituent offers multiple sites for potential chemical transformations. This structural versatility makes the compound valuable for exploring synthetic methodologies and developing new chemical entities with modified properties.

Scope and Limitations of Current Research

Current research on this compound appears to be primarily focused on its characterization and potential synthetic applications. The compound's listing in multiple chemical databases and supplier catalogs indicates established methods for its synthesis and purification. However, comprehensive studies examining its biological activity, pharmacological properties, and detailed synthetic utility remain limited in the available literature.

The research scope is constrained by the compound's classification as a research chemical rather than an established pharmaceutical agent. This designation typically indicates that while the compound has been synthesized and characterized, extensive biological testing and application development have not been completed. The primary research focus appears to be on its chemical properties and potential as a synthetic building block.

Future research directions for this compound likely include more detailed biological evaluations, synthetic methodology development, and potential pharmaceutical applications. The compound's structural features suggest possible utility in developing new therapeutic agents, but systematic studies are needed to validate these possibilities. Additionally, more comprehensive analytical characterization and stability studies would enhance understanding of the compound's properties and handling requirements.

Properties

IUPAC Name |

3-(2-iodophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKHPJQJZNODGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common method to prepare aryl ethers involves nucleophilic substitution of an aryl halide or aryl sulfonate ester with a pyrrolidine derivative under basic conditions or via catalysis. For 2-iodophenyl 3-pyrrolidinyl ether, the typical route would involve:

- Using 2-iodophenol as the phenol source.

- Activation of the phenol hydroxyl group by conversion to a leaving group (e.g., tosylate or mesylate) or direct nucleophilic aromatic substitution if conditions permit.

- Reaction with 3-pyrrolidinyl nucleophile (either pyrrolidine itself or a protected pyrrolidine derivative) to form the ether linkage.

Alternative Routes: α-Bromoketone Intermediate and Pyrrolidine Substitution

Based on procedures for related compounds such as 1-aryl-2-pyrrolidinyl pentan-1-ones, an alternative approach involves:

- Preparation of an α-bromoketone intermediate from the corresponding ketone by α-bromination.

- Nucleophilic substitution of the bromine with pyrrolidine to form the pyrrolidinyl ether or related derivatives.

This method is useful when the target compound contains a ketone or similar functional group adjacent to the pyrrolidine ring.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of 2-iodophenol | Tosyl chloride (TsCl), pyridine, 0°C to RT | Converts phenol to tosylate for better leaving group |

| Nucleophilic substitution | Pyrrolidine, base (e.g., K2CO3), solvent (DMF or DMSO), 50-100°C | Pyrrolidine attacks tosylate to form ether |

| Work-up | Aqueous extraction, drying (MgSO4), solvent removal | Isolate free base |

| Hydrochloride salt formation | Treatment with HCl in ether or ethanol | Precipitates hydrochloride salt |

Conversion to Hydrochloride Salt

The free base 2-iodophenyl 3-pyrrolidinyl ether is converted to its hydrochloride salt by:

- Dissolving the free base in an appropriate solvent such as ethanol or diethyl ether.

- Adding anhydrous hydrogen chloride gas or a solution of HCl in ether.

- Precipitation of the hydrochloride salt as a solid.

- Filtration and drying to yield the pure hydrochloride salt.

This procedure ensures improved stability, crystallinity, and handling properties of the compound.

Detailed Research Findings and Data

Yield and Purity

In analogous syntheses of pyrrolidinyl aryl ethers and ketones, yields typically range from 60% to 90% for the ether formation step, with hydrochloride salt formation proceeding in quantitative yield due to precipitation.

Reaction Monitoring and Characterization

- Reaction progress is monitored by Thin Layer Chromatography (TLC).

- Purity and identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- Hydrochloride salt characterized by melting point determination and elemental analysis.

Example Data Table for a Representative Synthesis

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phenol activation | TsCl, pyridine | 0°C to RT, 2 h | 85 | Formation of tosylate intermediate |

| Ether formation | Pyrrolidine, K2CO3, DMF | 80°C, 12 h | 75 | Nucleophilic substitution |

| Work-up and isolation | H2O extraction, MgSO4 drying | RT | — | Free base isolated |

| Hydrochloride salt formation | HCl (ether solution) | 0°C to RT, 1 h | >95 | Precipitation of hydrochloride salt |

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | 2-iodophenol tosylate + pyrrolidine | Straightforward, good yields | Requires activation step |

| α-Bromoketone intermediate | α-Bromination of ketone + pyrrolidine substitution | Useful for ketone-containing analogs | Multi-step, sensitive intermediates |

| Hydrochloride salt formation | Treatment of free base with HCl | Improves stability and crystallinity | Requires careful handling of HCl |

Chemical Reactions Analysis

Types of Reactions

2-Iodophenyl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The pyrrolidinyl ether moiety can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents like DMF or DMSO.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, cyano, or other substituted derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced pyrrolidinyl derivatives.

Scientific Research Applications

2-Iodophenyl 3-pyrrolidinyl ether hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodophenyl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenyl group can engage in electrophilic interactions, while the pyrrolidinyl ether moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

2-Propynyl 3-Pyrrolidinyl Ether Hydrochloride (CAS 1185301-73-8)

- Structural Differences : Replaces the iodophenyl group with a propynyl (alkynyl) substituent.

- Molecular Formula: C₇H₁₂ClNO (MW: 161.63 g/mol) vs. estimated ~300–350 g/mol for the iodinated analog .

- Trade Data : VAT rate (17%) and tariff classifications (HS 2933990090) are identical, suggesting similar regulatory handling .

3-Chloro-4-Fluorophenyl 2-Pyrrolidinylmethyl Ether Hydrochloride

- Structural Differences : Features a chloro-fluoro-substituted phenyl ring and a pyrrolidinylmethyl ether linkage.

- Synthetic Considerations : Fluorination/chlorination typically employs milder reagents compared to iodination, which may require harsh conditions (e.g., I₂/KI in acidic media).

3-(2-Hydroxyethyl)pyrrolidine Hydrochloride (CAS 664364-46-9)

- Structural Differences : Lacks the aromatic iodophenyl group, substituting it with a hydroxyethyl chain.

- Molecular Formula: C₆H₁₃NO·HCl (MW: 151.64 g/mol), significantly lighter than the iodinated analog.

- Functional Impact : The hydroxyethyl group increases hydrophilicity, making it more suitable for aqueous formulations, whereas the iodophenyl analog’s hydrophobicity may favor CNS penetration .

Piperidine-Based Analogs (e.g., 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride)

- Structural Differences : Replaces pyrrolidine with piperidine (6-membered ring vs. 5-membered).

- Halogenation : Dichloro-dimethyl substitution on the phenyl ring introduces steric hindrance distinct from the single iodine in the target compound.

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Heterocycle |

|---|---|---|---|---|

| 2-Iodophenyl 3-pyrrolidinyl ether HCl | (Not explicitly listed) | ~300–350 (estimated) | Iodine | Pyrrolidine |

| 2-Propynyl 3-pyrrolidinyl ether HCl | C₇H₁₂ClNO | 161.63 | None (alkynyl) | Pyrrolidine |

| 3-Chloro-4-fluorophenyl analog | (Not listed) | (Not listed) | Cl, F | Pyrrolidine |

| 3-(2-Hydroxyethyl)pyrrolidine HCl | C₆H₁₃NO·HCl | 151.64 | None (hydroxyl) | Pyrrolidine |

Table 2: Regulatory and Trade Data

| Compound | HS Code | VAT Rate (%) | Most Favored Nation Tariff (%) |

|---|---|---|---|

| 2-Iodophenyl 3-pyrrolidinyl ether HCl | 2933990090* | 17* | 6.5* |

| 2-Propynyl 3-pyrrolidinyl ether HCl | 2933990090 | 17 | 6.5 |

*Assumed based on structural similarity to 2-Propynyl analog .

Research Implications

- Pharmacological Potential: The iodine atom in 2-iodophenyl 3-pyrrolidinyl ether hydrochloride may enhance its utility in radiopharmaceuticals or as a heavy-atom derivative for crystallography .

- Synthetic Challenges : Iodination steps require specialized reagents (e.g., N-iodosuccinimide) and may incur higher costs compared to fluorinated/chlorinated analogs .

- Biological Selectivity : Pyrrolidine-based compounds generally exhibit better metabolic stability than piperidine derivatives due to reduced ring flexibility, but this depends on target-specific requirements .

Biological Activity

2-Iodophenyl 3-pyrrolidinyl ether hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀ClINO

- Molecular Weight : Approximately 339.6 g/mol

- Structure : The compound features a pyrrolidine ring bonded to a 2-iodophenyl ether structure, which is significant for its biological activity and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences key signaling pathways, impacting cellular responses such as proliferation, differentiation, and apoptosis. It has been shown to alter the phosphorylation status of proteins involved in signal transduction pathways.

- Gene Expression Regulation : By interacting with transcription factors, this compound can lead to significant changes in gene expression patterns, which may have therapeutic implications in various diseases.

- Enzyme Interaction : The compound can bind to specific biomolecules, forming stable complexes that either inhibit or activate enzymatic activity. This interaction is crucial for its role as a potential drug candidate.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Cytotoxicity : The compound has shown varying levels of cytotoxicity depending on the dosage. At lower concentrations, it may promote beneficial cellular processes, while higher concentrations can induce oxidative stress and cellular damage.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and toxicity profiles of the compound:

- Dosage Effects : Research indicates that the biological effects are dose-dependent. Lower doses may yield therapeutic benefits, whereas higher doses could lead to toxicity.

- Metabolic Pathways : The compound undergoes biotransformation through phase I and phase II metabolic reactions, influencing its efficacy and safety profile in vivo.

Drug Development

This compound serves as a building block for synthesizing novel pharmaceuticals. Its incorporation into larger molecular structures has led to the identification of promising drug candidates with significant biological activities.

| Compound Name | Application | Key Findings |

|---|---|---|

| Compound A | Antimicrobial | Effective against multiple strains |

| Compound B | Anticancer | Induces apoptosis in cancer cell lines |

| Compound C | Neuroprotective | Protects neuronal cells from oxidative stress |

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. Studies examining its biodegradability and potential toxicity provide critical insights into its ecological footprint and inform regulatory assessments.

Q & A

Q. What statistical approaches are recommended for validating biological activity data when batch-to-batch variability is observed?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to assess batch effects. Use LC-MS to correlate impurities (e.g., deiodinated byproducts) with reduced activity. Include internal reference standards (e.g., known inhibitors/agonists) in each assay to normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.